2,4-Dimethylazetidine hydrochloride
Overview
Description
“2,4-Dimethylazetidine hydrochloride” is a chemical compound with the molecular formula C5H12ClN . It has a molecular weight of 121.61 g/mol . The compound is also known by its CAS Number: 470666-34-3 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m1./s1
. The Canonical SMILES is CC1CC(N1)C.Cl
. The compound has a topological polar surface area of 12 Ų . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 121.61 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass is 121.0658271 g/mol and the monoisotopic mass is 121.0658271 g/mol .Scientific Research Applications
Binding Orientation in Lysergamides
A study by Nichols et al. (2002) explored the role of the dimethylazetidine moiety, as a rigid analogue of diethylamine, in lysergamides. The study synthesized lysergic acid amides using 2,4-dimethyl azetidine and compared their hallucinogenic activity, particularly in relation to LSD. It was found that the 2,4-dimethylazetidine variant exhibited significant LSD-like behavioral activity and high affinity at the rat serotonin 5-HT(2A) receptor. This research provides insights into the binding orientation of such compounds in potent hallucinogenic agents (Nichols et al., 2002).
Proton Transfer Induction
In another study, Halle and Simonnin (1981) investigated the proton transfer in histidine hydrochloride induced by dimethyl sulfoxide. The study revealed that dimethyl sulfoxide can induce a proton transfer from the imidazolinium nitrogens to the carboxylate group in histidine hydrochloride. This finding is relevant to understanding the interactions of various solvents with biochemical compounds (Halle & Simonnin, 1981).
Chemical Standards in Ion Mobility Spectrometry
Eiceman, Nazarov, and Stone (2003) investigated the positive ion mobility spectra of compounds like 2,4-dimethylpyridine in air at different temperatures. Their research contributes to understanding the reduced mobilities of such compounds, which is important for standardizing measurements in ion mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).
Electrochemical Determination in Biological Fluids
A study conducted by Liang Ming (2013) focused on the electrochemical determination of ranitidine hydrochloride in pharmaceutical formulations and biological fluids. This research highlights the importance of analytical techniques in monitoring compounds like ranitidine hydrochloride, which includes a dimethylamine moiety similar to that in 2,4-dimethylazetidine hydrochloride (Liang Ming, 2013).
Diastereoselective Synthesis
Research by Jin et al. (2016) on the diastereoselective synthesis of 3,3-dimethylazetidines via an iodine-mediated cyclization reaction of γ-prenylated amines contributes to the field of organic synthesis. This study provides a new strategy for synthesizing bioactively important dimethylazetidines (Jin et al., 2016).
Synthesis of Azetidine Derivatives
Kimpe, Boeykens, and Tourwé (1998) explored the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives. Their work expands the understanding of the chemical properties and synthesis methods of azetidine derivatives, which are important in various biochemical applications (Kimpe, Boeykens, & Tourwé, 1998).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A related compound, lysergic acid amides, which were prepared from (r,r)-(-)-, (s,s)-(+)-, and cis-2,4-dimethyl azetidine, showed high affinity for several serotonin receptor subtypes .
Mode of Action
It is considered to be a rigid analogue of diethylamine . This suggests that it may interact with its targets in a similar manner to diethylamine, potentially influencing neurotransmitter activity.
Result of Action
A related compound, (s,s)-(+)-2,4-dimethylazetidine, gave a lysergamide with the highest lsd-like behavioral activity in the rat two lever drug discrimination model
properties
IUPAC Name |
2,4-dimethylazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDQBGXJXDSIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803606-22-5 | |
Record name | 2,4-dimethylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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